(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide
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Overview
Description
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in the field of biochemistry and pharmacology. In
Scientific Research Applications
- The compound has been investigated for its potential as an O-GlcNAcase inhibitor. O-GlcNAcase is an enzyme involved in post-translational modification of proteins by O-linked N-acetylglucosamine (O-GlcNAc). Inhibition of OGA can impact cellular processes related to protein stability, signaling, and gene expression .
- The benzothiazole motif in this compound can serve as a fluorophore. Researchers have explored its use as a fluorescent sensor or imaging agent. Fluorescent molecules are valuable tools for visualizing biological processes, detecting specific molecules, and studying cellular dynamics .
- The electron donor–acceptor (D–A) systems based on benzothiazole derivatives have been studied for their photovoltaic applications. These compounds can be incorporated into organic solar cells to enhance light absorption and charge separation, potentially improving solar cell efficiency .
- While not directly related to the compound itself, the synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridines, involves similar chemical principles. 2,3,5-DCTF is used as a chemical intermediate for the production of various crop-protection products. Researchers have explored different methods for synthesizing this compound, which may share similarities with the synthesis of the benzothiazole compound .
- Benzothiazole derivatives have demonstrated antibacterial and antifungal activities. Researchers could investigate the specific compound’s potential in combating microbial infections, although further studies are needed to validate its efficacy .
- The unique structure of this compound makes it an interesting candidate for medicinal chemistry. Researchers might explore modifications to enhance its bioactivity, selectivity, and pharmacokinetic properties. Potential applications could include developing novel drugs for specific diseases or targeting specific cellular pathways .
O-GlcNAcase (OGA) Inhibition
Fluorescent Sensors and Imaging Agents
Photovoltaic Materials
Crop Protection and Agrochemicals
Antibacterial and Antifungal Properties
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitO-GlcNAcase (OGA) , a protein involved in various cellular processes
Mode of Action
Compounds with similar structures have been found to disrupt the gtpase activity and dynamic assembly of ftsz, a protein essential for bacterial cell division . This disruption inhibits bacterial cell division and leads to bacterial cell death .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect the pathways related to bacterial cell division .
Result of Action
Similar compounds have shown strong antibacterial activities against different bacteria strains, including drug-resistant strains .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that certain compounds require specific storage conditions for stability
properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-19-13-8-5-11(17)9-14(13)22-16(19)18-15(20)10-3-6-12(21-2)7-4-10/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPIWOLRVUDJBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.